7-(difluoromethyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Alternatively, the reaction can be performed in trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like acetic acid or trifluoroacetic acid .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antibacterial, cytotoxic, antifungal, and antitumor activities.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(DIFLUOROMETHYL)-N-(4-METHOXY-2-METHYLPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- ETHYL 7-DIFLUOROMETHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
- METHYL 5-CYCLOPROPYL-7-DIFLUOROMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE
Uniqueness
The uniqueness of 7-(DIFLUOROMETHYL)-N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the difluoromethyl group, which enhances its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C27H24F2N6O |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H24F2N6O/c1-16-9-11-19(12-10-16)15-34-18(3)24(17(2)33-34)32-27(36)21-14-30-35-23(25(28)29)13-22(31-26(21)35)20-7-5-4-6-8-20/h4-14,25H,15H2,1-3H3,(H,32,36) |
InChI Key |
OTORQPUDSPTCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)C |
Origin of Product |
United States |
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